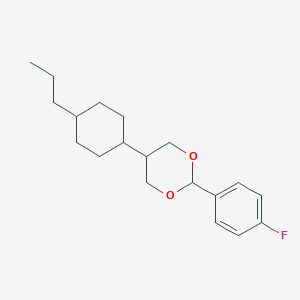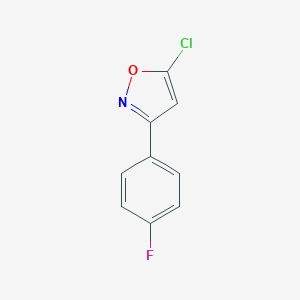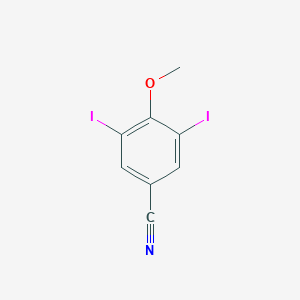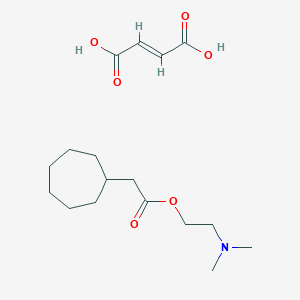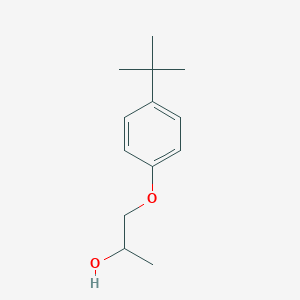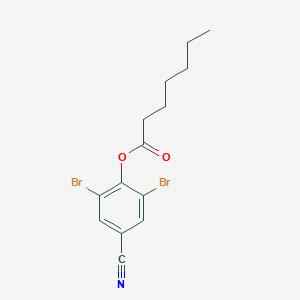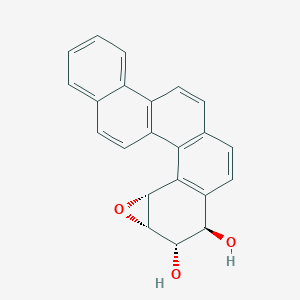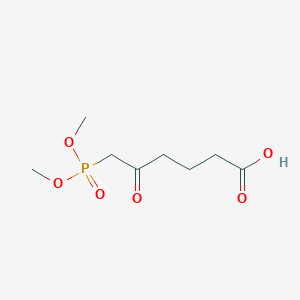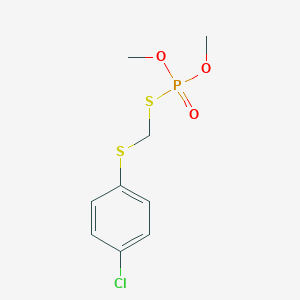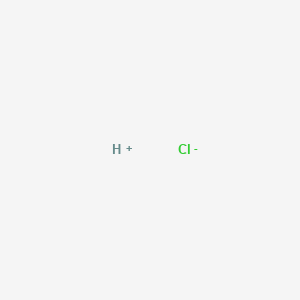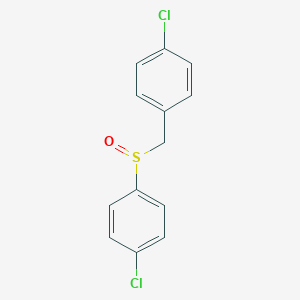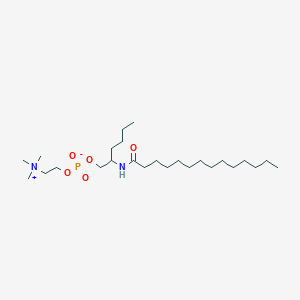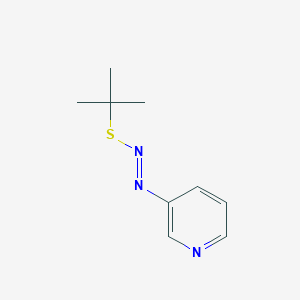
Tert-butylsulfanyl(pyridin-3-yl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butylsulfanyl(pyridin-3-yl)diazene, also known as TBS-PyD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TBS-PyD is a diazene derivative that contains a pyridine ring and a tert-butylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
Tert-butylsulfanyl(pyridin-3-yl)diazene has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Tert-butylsulfanyl(pyridin-3-yl)diazene has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to be effective in inhibiting tumor growth in vivo.
Wirkmechanismus
The mechanism of action of Tert-butylsulfanyl(pyridin-3-yl)diazene is not fully understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemische Und Physiologische Effekte
Tert-butylsulfanyl(pyridin-3-yl)diazene has been found to have a number of biochemical and physiological effects. In addition to its anticancer activity, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Tert-butylsulfanyl(pyridin-3-yl)diazene is its ease of synthesis. It can be synthesized using a simple one-pot reaction and yields a high yield of product. Another advantage is its broad range of potential applications in various fields of scientific research. However, one limitation of Tert-butylsulfanyl(pyridin-3-yl)diazene is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Tert-butylsulfanyl(pyridin-3-yl)diazene. One area of research is to further elucidate its mechanism of action and how it induces apoptosis in cancer cells. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of Tert-butylsulfanyl(pyridin-3-yl)diazene for various applications.
Synthesemethoden
Tert-butylsulfanyl(pyridin-3-yl)diazene can be synthesized using a simple one-pot reaction by reacting 3-pyridylhydrazine with tert-butylsulfanyl chloride in the presence of a base. The reaction yields Tert-butylsulfanyl(pyridin-3-yl)diazene as a yellow solid with a high yield of approximately 80%.
Eigenschaften
CAS-Nummer |
132555-20-5 |
|---|---|
Produktname |
Tert-butylsulfanyl(pyridin-3-yl)diazene |
Molekularformel |
C9H13N3S |
Molekulargewicht |
195.29 g/mol |
IUPAC-Name |
tert-butylsulfanyl(pyridin-3-yl)diazene |
InChI |
InChI=1S/C9H13N3S/c1-9(2,3)13-12-11-8-5-4-6-10-7-8/h4-7H,1-3H3 |
InChI-Schlüssel |
JADHDNMYNBIKGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SN=NC1=CN=CC=C1 |
Kanonische SMILES |
CC(C)(C)SN=NC1=CN=CC=C1 |
Synonyme |
Pyridine, 3-[[(1,1-dimethylethyl)thio]azo]-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



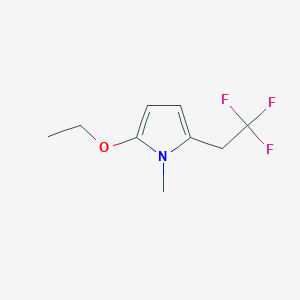
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
